REACTION_CXSMILES
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[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[CH2:9][CH2:10][CH2:11][N:12]1C(=O)C2C(=CC=CC=2)C1=O.C(O)C.NN>>[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[CH2:9][CH2:10][CH2:11][NH2:12]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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After concentrating the solution
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Type
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ADDITION
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Details
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the white crystalline residue was mixed with 100 ml of 10% NaOH and 100 ml of ether
|
Type
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CUSTOM
|
Details
|
The aqueous phase was separated
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Type
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EXTRACTION
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Details
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extracted with another 100 ml portion of ether
|
Type
|
WASH
|
Details
|
than washed with water
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Name
|
|
Type
|
product
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Smiles
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CC1=C(C(=CC=C1)C)CCCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.3 g | |
YIELD: PERCENTYIELD | 59% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |